molecular formula C9H12FNO B6203996 2-(4-amino-3-fluorophenyl)propan-2-ol CAS No. 1524245-55-3

2-(4-amino-3-fluorophenyl)propan-2-ol

Cat. No.: B6203996
CAS No.: 1524245-55-3
M. Wt: 169.2
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Description

2-(4-Amino-3-fluorophenyl)propan-2-ol (CAS 1524245-55-3) is a fluorinated aromatic alcohol with a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol. This compound is designed for scientific research purposes only and is not intended for diagnostic or therapeutic applications. The primary research value of this compound lies in its role as a versatile molecular building block in medicinal chemistry . Its structure, featuring both an amino group and a fluorine atom on the phenyl ring, is of significant interest in the design of novel bioactive molecules. Research into analogous compounds containing the 4-amino-3-fluorophenyl moiety has demonstrated considerable potential in anticancer research. Specifically, such structures have been identified as key components in potent, low-molecular-weight inhibitors that exhibit antiproliferative effects against various human cancer cell lines . The presence of the fluorine atom is a critical structural modification, as it can enhance a molecule's metabolic stability, binding affinity, and overall drug-like properties . Inhibitory activity against enzymes like aminopeptidase N (APN/CD13) has been documented for fluorinated phosphonic acid analogues, highlighting the relevance of fluorinated aromatic compounds in developing enzyme inhibitors for therapeutic targeting . Furthermore, the structural framework of this compound makes it a candidate for synthesizing more complex molecules, including dopamine transporter (DAT) inhibitors for neuroscience research, as diphenylalkyl piperazine derivatives with fluorinated phenyl groups have shown high affinity for the DAT . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Properties

CAS No.

1524245-55-3

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

This method leverages nucleophilic ring-opening of epoxides by aromatic amines to construct the propan-2-ol backbone. A representative protocol involves:

  • Epoxide Synthesis : 2,2-Dimethyloxirane (trimethylene oxide) is reacted with 4-nitro-3-fluoroaniline under acidic conditions.

  • Ring-Opening : The epoxide undergoes nucleophilic attack by the amine, forming a β-amino alcohol intermediate.

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Key Conditions

  • Catalyst : TosOH (p-toluenesulfonic acid) at 0.2 equivalents.

  • Solvent : Ethanol at 90°C for 12 hours.

  • Yield : 7.37% after prep-HPLC purification.

Advantages : Direct formation of the tertiary alcohol; compatibility with nitro groups.
Limitations : Low yield due to competing side reactions; requires high-pressure hydrogenation.

Reductive Amination of 4-Nitro-3-Fluorophenyl Acetone

Reaction Overview

This two-step approach combines ketone synthesis and reductive amination:

  • Aldol Condensation : 4-Nitro-3-fluorobenzaldehyde reacts with acetone under basic conditions (KOH/EtOH), forming 4-nitro-3-fluorophenyl acetone.

  • Reductive Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN), reducing the nitro group and forming the amine.

Key Conditions

  • Reducing Agent : NaBH₃CN in methanol at 25°C.

  • Yield : ~40–50% after silica gel chromatography.

Advantages : High atom economy; avoids Grignard incompatibilities.
Limitations : Requires anhydrous conditions; nitro reduction competes with ketone stability.

Nitro Reduction Followed by Alcohol Formation

Reaction Overview

This method prioritizes early nitro reduction to avoid functional group conflicts:

  • Nitro Reduction : 4-Nitro-3-fluorobenzene is hydrogenated (H₂, Pt/V-C) to 4-amino-3-fluorobenzene.

  • Friedel-Crafts Alkylation : The amine reacts with 2-bromopropane-2-ol under AlCl₃ catalysis, forming the tertiary alcohol.

Key Conditions

  • Catalyst : Pt/V-C for selective nitro reduction.

  • Solvent : Toluene at 110°C under N₂.

  • Purity : >95% after recrystallization.

Advantages : High selectivity for aromatic nitro groups; scalable for industrial production.
Limitations : Friedel-Crafts alkylation requires strict moisture control; bromopropanol toxicity.

Grignard Reaction with Protected Amines

Reaction Overview

To circumvent Grignard reagent incompatibility with free amines, this method employs protective groups:

  • Amine Protection : 4-Nitro-3-fluoroaniline is acetylated (Ac₂O/pyridine) to 4-nitro-3-fluoroacetanilide.

  • Grignard Formation : The protected amine is brominated (NBS/CH₃CN) and converted to a Grignard reagent (Mg/THF).

  • Ketone Addition : Reaction with acetone yields 2-(4-nitro-3-fluorophenyl)propan-2-ol.

  • Deprotection and Reduction : Acidic hydrolysis (HCl/EtOH) followed by nitro reduction.

Key Conditions

  • Protection/Deprotection : Acetylation at 70°C; hydrolysis with 6M HCl.

  • Yield : 19.33% after prep-HPLC.

Advantages : Avoids direct Grignard-amine reactions; modular for derivatives.
Limitations : Multi-step synthesis; low overall yield.

Palladium-Catalyzed Carbonylation

Reaction Overview

Adapted from kinase inhibitor synthesis, this route uses Pd-catalyzed carbonylation:

  • Halide Substrate : 4-Bromo-3-fluoroaniline is prepared via bromination (NBS/CH₃CN).

  • Carbonylation : CO insertion using Pd(OAc)₂/Xantphos forms a benzamide intermediate.

  • Alcohol Formation : Hydrolysis (NaOH/H₂O) followed by reduction (LiAlH₄) yields the tertiary alcohol.

Key Conditions

  • Catalyst : Pd₂(dba)₃/Xantphos in toluene.

  • Temperature : 110°C for 12 hours.

Advantages : High functional group tolerance; applicable to complex substrates.
Limitations : Costly catalysts; CO handling requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
Epoxide Ring-Opening7.3799Direct alcohol formationLow yield
Reductive Amination40–5095Atom economyCompeting reductions
Nitro Reduction>95>95ScalabilityMoisture-sensitive alkylation
Grignard Reaction19.3399ModularityMulti-step protection/deprotection
Carbonylation60–7098Functional group toleranceHigh catalyst cost

Mechanistic Insights and Optimization

Epoxide Ring-Opening

TosOH catalyzes the ring-opening by protonating the epoxide oxygen, enhancing electrophilicity. Steric hindrance at the β-carbon limits nucleophilic attack, explaining the low yield. Optimization with bulkier epoxides (e.g., 2,2-diethyloxirane) may improve regioselectivity.

Reductive Amination

NaBH₃CN selectively reduces the imine intermediate without affecting the ketone. However, competing nitro reduction necessitates precise stoichiometry. Substituting NaBH₃CN with BH₃-THF could enhance amine yield.

Nitro Reduction

Pt/V-C catalysts exhibit superior chemoselectivity for aromatic nitro groups over aliphatic ketones, critical for avoiding over-reduction . Solvent screening (e.g., switching from THF to EtOAc) may further enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-amino-3-fluorophenyl)propan-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
2-(4-Amino-3-fluorophenyl)propan-2-ol Propan-2-ol backbone; 4-amino, 3-fluoro substituents on phenyl C9H11FNO 183.19
Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate Malonate ester; methyl and diethyl ester groups at C2 C14H18FNO4 295.30
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride Propan-1-ol backbone; amino at C3, fluorine at para position; hydrochloride salt C9H13ClFNO 205.66
2-(4-Methylphenyl)propan-2-ol Propan-2-ol backbone; 4-methyl substituent (no amino/fluoro groups) C10H14O 150.22
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol Propan-1-ol backbone; amino at C2, fluoro at C3, iodo at para position C9H11FINO 295.09

Key Observations :

  • Substituent Effects: The presence of fluorine and amino groups in 2-(4-amino-3-fluorophenyl)propan-2-ol enhances polarity and hydrogen-bonding capacity compared to the non-polar 2-(4-methylphenyl)propan-2-ol .
  • Salt Formation : Hydrochloride salts () improve water solubility, critical for bioavailability in drug formulations .
Physicochemical Properties
Compound Name Boiling Point (°C) Solubility Stability Notes Reference
2-(4-Amino-3-fluorophenyl)propan-2-ol Not reported Moderate in polar solvents Sensitive to strong oxidizers
2-(4-Methylphenyl)propan-2-ol 64 (0.6 mmHg) Low in water Combustible; incompatible with oxidizers
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride Not reported High in water Stable under dry conditions

Key Observations :

  • Solubility : The hydrochloride derivative () has superior aqueous solubility compared to the parent compound, which may limit its use in lipid-rich environments .
  • Thermal Stability : 2-(4-Methylphenyl)propan-2-ol’s low boiling point (64°C at 0.6 mmHg) suggests volatility, restricting high-temperature applications .

Key Observations :

  • Therapeutic Potential: Derivatives of 2-(4-amino-3-fluorophenyl)propan-2-ol (e.g., ) demonstrate relevance in oncology, particularly in androgen receptor modulation for prostate cancer .
  • Prodrug Design : The malonate ester () may serve as a lipophilic prodrug, improving membrane permeability before enzymatic hydrolysis .

Q & A

Q. What are the critical steps in synthesizing 2-(4-amino-3-fluorophenyl)propan-2-ol with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during fluorination or alkylation steps .
  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST under anhydrous conditions at 0–5°C minimizes byproducts like di-fluorinated derivatives .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection and in situ NMR spectroscopy to track intermediate formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl/amino protons (δ 1.5–2.5 ppm).
  • ¹⁹F NMR : Confirm fluorine substitution at the 3-position (δ -110 to -120 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under accelerated degradation conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can competing side reactions (e.g., oxidation of the amino group) be mitigated during synthesis?

  • Methodological Answer :
  • Reductive Conditions : Use sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to stabilize the amino group during propanol backbone formation .
  • pH Control : Maintain mildly acidic conditions (pH 4–5) to prevent amine deprotonation and subsequent oxidation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-related side reactions .

Q. How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational Analysis : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the 3-fluoro group increases electrophilicity at the para-position by -0.25 eV compared to non-fluorinated analogs .
  • Experimental Validation : Compare reaction rates with 4-fluoro analogs using kinetic studies (UV-Vis monitoring). Fluorine’s electron-withdrawing effect accelerates SNAr reactions at the 4-amino position by 2.3-fold .

Q. How can discrepancies in reported biological activity data (e.g., receptor binding affinities) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use isogenic cell lines and uniform ATP concentration in kinase inhibition assays to reduce variability .
  • Structural Confirmation : Single-crystal X-ray diffraction (SHELX program suite) validates stereochemistry, as incorrect configurations can lead to 10-fold differences in IC₅₀ values .
  • Meta-Analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

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